molecular formula C22H16O2 B14638994 Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate CAS No. 56288-58-5

Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate

Cat. No.: B14638994
CAS No.: 56288-58-5
M. Wt: 312.4 g/mol
InChI Key: KPYQUKDJSXYZJP-UHFFFAOYSA-N
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Description

Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by its complex structure, which includes multiple fused benzene rings. It is primarily formed during the incomplete combustion of organic matter and is found in various environmental sources such as automobile emissions, cigarette smoke, and charbroiled foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate typically involves the acetylation of benzo(a)pyren-6-ol, 7,8-dihydro-. This process can be achieved through the reaction of benzo(a)pyren-6-ol, 7,8-dihydro- with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the reagents used .

Scientific Research Applications

Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyren-6-ol, 7,8-dihydro-, acetate involves its interaction with cellular components. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor (AhR) pathway plays a significant role in mediating the toxic effects of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(a)pyren-6-ol, 7,8-dihydro-, acetate is unique due to its specific structure, which includes an acetate group. This structural modification can influence its chemical reactivity and biological interactions, making it a valuable compound for studying the effects of structural changes on PAH behavior .

Properties

CAS No.

56288-58-5

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

7,8-dihydrobenzo[b]pyren-6-yl acetate

InChI

InChI=1S/C22H16O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2,4-7,9-12H,3,8H2,1H3

InChI Key

KPYQUKDJSXYZJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2CCC=CC2=C3C=CC4=C5C3=C1C=CC5=CC=C4

Origin of Product

United States

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